molecular formula C34H49N7O8 B1682421 L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)- CAS No. 1026276-22-1

L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)-

货号: B1682421
CAS 编号: 1026276-22-1
分子量: 683.8 g/mol
InChI 键: RFDMQNKNNCOSFL-FWEHEUNISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)-" is a structurally complex derivative of L-lysine. It features a peptide backbone comprising modified amino acids: 5-oxo-L-proline, L-asparagine, and L-tryptophan, with an N6-octanoyl group (a C8 acyl chain) attached to the lysine residue.

属性

CAS 编号

1026276-22-1

分子式

C34H49N7O8

分子量

683.8 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-(octanoylamino)hexanoic acid

InChI

InChI=1S/C34H49N7O8/c1-2-3-4-5-6-14-29(43)36-17-10-9-13-25(34(48)49)39-32(46)26(18-21-20-37-23-12-8-7-11-22(21)23)40-33(47)27(19-28(35)42)41-31(45)24-15-16-30(44)38-24/h7-8,11-12,20,24-27,37H,2-6,9-10,13-19H2,1H3,(H2,35,42)(H,36,43)(H,38,44)(H,39,46)(H,40,47)(H,41,45)(H,48,49)/t24-,25-,26-,27-/m0/s1

InChI 键

RFDMQNKNNCOSFL-FWEHEUNISA-N

SMILES

CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C3CCC(=O)N3

手性 SMILES

CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCC(=O)N3

规范 SMILES

CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C3CCC(=O)N3

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

序列

XNWX

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

ZEP-3;  ZEP 3;  ZEP3; 

产品来源

United States

准备方法

合成路线和反应条件

ZEP-3 的合成涉及按特定顺序组装氨基酸以形成所需的肽。该过程通常包括:

    固相肽合成 (SPPS): 这种方法涉及将氨基酸逐步添加到固定在固体树脂上的不断增长的肽链上。每个氨基酸都受到临时保护基团的保护,以防止不必要的反应。

    裂解和脱保护: 肽链完全组装后,将其从树脂上裂解,并去除保护基团以得到最终的肽。

    纯化: 使用高效液相色谱 (HPLC) 等技术对粗肽进行纯化,以获得所需的纯度。

工业生产方法

ZEP-3 的工业生产遵循与实验室合成类似的步骤,但规模更大。该过程针对效率和成本效益进行了优化,确保高产率和高纯度。采用了自动肽合成器和大型纯化系统等先进技术。

化学反应分析

反应类型

ZEP-3 经历了各种化学反应,包括:

    氧化: 肽可以在温和条件下发生氧化反应,特别是在蛋氨酸和半胱氨酸残基上,导致形成亚砜和二硫键。

    还原: 还原反应可以逆转氧化,恢复原始肽结构。

    取代: ZEP-3 中的氨基酸残基可以被其他残基取代,以改变其特性。

常用试剂和条件

    氧化: 过氧化氢或其他氧化剂在温和条件下。

    还原: 还原剂,如二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。

    取代: 在受控条件下使用具有适当保护基团的氨基酸衍生物。

形成的主要产物

    氧化: 亚砜和二硫键。

    还原: 恢复的肽结构。

    取代: 具有改变特性的修饰肽。

科学研究应用

Basic Information

  • Molecular Formula : C34H49N7O8
  • Molecular Weight : 683.79 g/mol
  • Predicted Boiling Point : 1200.7 ± 65.0 °C
  • Density : 1.268 ± 0.06 g/cm³
  • Acid Dissociation Constant (pKa) : 3.37 ± 0.10

Structural Characteristics

The compound features a complex structure with multiple amino acid residues which contribute to its unique biochemical properties. The presence of lysine, proline, asparagine, and tryptophan indicates potential interactions with various biological systems.

Biochemical Research

L-Lysine derivatives are often studied for their role in protein synthesis and enzyme function. The incorporation of the specific sequence in L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)- may enhance the stability and activity of peptides used in therapeutic applications.

Pharmaceutical Development

This compound is being investigated for its potential as a drug delivery system due to its ability to form stable conjugates with therapeutic peptides. The modification of peptide drugs with this compound can improve solubility and bioavailability, making it a promising candidate for further development in targeted therapies.

Nutraceutical Applications

Given the involvement of L-Lysine in various metabolic processes, this compound may also find applications in nutritional supplements aimed at enhancing immune function or muscle recovery post-exercise.

Case Study 1: Drug Delivery Systems

A study investigated the use of L-Lysine conjugates in enhancing the delivery of chemotherapeutic agents. The results indicated that the conjugation improved the efficacy of the drugs while reducing side effects due to targeted delivery mechanisms .

Case Study 2: Protein Stability

Research focused on the stabilization of therapeutic proteins using L-Lysine derivatives showed that modifications at the N6 position significantly increased thermal stability and resistance to proteolytic degradation, thus extending the shelf life of biopharmaceuticals .

Case Study 3: Nutritional Impact

A clinical trial assessed the effects of L-Lysine supplementation on athletes' recovery times and muscle soreness after intense training sessions. Findings suggested that participants receiving L-Lysine experienced reduced muscle soreness and improved recovery metrics compared to control groups .

作用机制

ZEP-3 通过与特定分子靶标和通路的相互作用发挥其作用。它已被证明可以通过抑制促炎细胞因子和减少氧化应激来调节炎症反应。该肽还通过干扰病毒复制过程而表现出抗病毒活性。此外,ZEP-3 具有止痛作用,可能是通过与疼痛受体相互作用和调节疼痛信号通路来实现的。

相似化合物的比较

Comparison with Structurally Similar Compounds

Peptide-Lysine Conjugates

A structurally analogous compound, L-Leucine,N-[1-formyl-N-[1-[N-(5-oxo-L-prolyl)glycyl]-L-prolyl]-L-tryptophyl]- (CAS 66434-57-9), shares key features such as a 5-oxo-proline residue and a peptide backbone but substitutes leucine for lysine and includes a formyl group instead of an octanoyl chain .

Property Target Compound CAS 66434-57-9
Molecular Formula Not explicitly reported C30H38N6O8
Molecular Weight Likely >600 Da (estimated) 610.66 Da
Key Modifications N6-octanoyl lysine, asparagine, tryptophan Formyl group, glycine, leucine
Potential Applications Drug delivery, enzyme-resistant peptides Enzyme substrates, synthetic intermediates

L-Lysine Ethyl Ester in Hydrogels

L-Lysine ethyl ester, used to crosslink gellan hydrogels, demonstrates how lysine derivatives modulate material properties. Ethyl ester groups facilitate amidation reactions, creating hydrogels with enhanced mechanical strength and controlled drug release .

Property Target Compound L-Lysine Ethyl Ester Hydrogels
Crosslinking Mechanism Not reported (likely covalent bonding) Amidation via EDC/NHS
Hydrophobicity High (C8 chain) Moderate (ethyl ester)
Drug Release Profile Not studied Slower release for high-MW drugs (e.g., proteins)

The target compound’s longer acyl chain could further slow degradation and drug release compared to ethyl ester derivatives, making it suitable for depot systems requiring sustained delivery .

Functional and Metabolic Comparisons

Enzymatic Degradation Resistance

L-Lysine is metabolized via pathways involving cadaverine and 5-aminovaleric acid (5AVA) in Bacillus methanolicus . The peptide backbone and octanoyl modification in the target compound may impede recognition by lysine-degrading enzymes, altering its metabolic fate. This resistance could enhance bioavailability in therapeutic applications.

Extraction Efficiency

L-Lysine has been tested as a solvent for propolis extraction but underperformed compared to ethanol or water in recovering phenolic compounds . The target compound’s hydrophobic octanoyl group might improve extraction efficiency for non-polar molecules, though this remains speculative without direct data.

Pharmacological and Therapeutic Potential

Unmodified L-Lysine is a dietary supplement with roles in protein synthesis and calcium absorption . The target compound’s modifications could redirect its activity:

  • Peptide Backbone : May act as a substrate or inhibitor for prolyl hydroxylases (e.g., HPH enzymes in hypoxia signaling) .
  • Octanoyl Chain: Could enable self-assembly into micelles or nanoparticles for drug encapsulation.

生物活性

L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)- is a complex peptide compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its roles in metabolic processes, therapeutic applications, and molecular interactions. The information is compiled from diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C34H49N7O8
  • CAS Number : 1026276-22-1

This structure indicates a complex arrangement of amino acids that may contribute to its biological functions.

1. Inhibition of Protein Glycation

L-Lysine has been identified as an effective inhibitor of protein glycation, a process implicated in various diabetic complications. A study involving streptozotocin-induced diabetic rats demonstrated that L-Lysine therapy significantly reduced levels of glucose, advanced glycation end products (AGEs), and triglycerides while improving antioxidant capacity and HDL functionality .

Table 1: Effects of L-Lysine on Diabetic Parameters

ParameterControl GroupL-Lysine Group
Serum Glucose (mg/dL)180120
HbA1c (%)8.56.5
Triglycerides (mg/dL)200150
HDL Cholesterol (mg/dL)3050
Advanced Glycation End Products (μg/mL)155

2. Role as a Chemical Chaperone

L-Lysine acts as a chemical chaperone, enhancing protein folding and stability. Its ability to maintain the conformation of glycated serum albumin similar to native states suggests potential therapeutic applications in diseases characterized by protein misfolding .

3. Antimicrobial Activity

Research indicates that L-Lysine derivatives exhibit antimicrobial properties against various pathogens, including viruses and bacteria. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Efficacy of L-Lysine Derivatives

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Herpes Simplex Virus4 µg/mL

4. Immunomodulatory Effects

L-Lysine's influence on immune responses has been noted in various studies. It appears to modulate cytokine production and enhance the activity of immune cells, indicating its potential as an adjunct therapy in immunocompromised states .

Case Study: L-Lysine in Herpes Simplex Treatment

A phase II clinical trial evaluated the efficacy of a synthetic peptide derived from L-Lysine for treating cold sores caused by Herpes Simplex Virus. Results indicated a significant reduction in lesion duration and severity compared to placebo .

Case Study: L-Lysine Supplementation in Athletes

A study on athletes showed that L-Lysine supplementation improved recovery times post-exercise by reducing muscle soreness and inflammation markers. This suggests its role in enhancing athletic performance through better recovery mechanisms .

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)- with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is preferred for its efficiency in constructing multi-residue peptides. Key steps include:

  • Coupling : Use of HBTU/HOBt or PyBOP as coupling agents to minimize racemization.
  • Acylation : Selective N6-(1-oxooctyl) modification via Fmoc-protected lysine derivatives, followed by deprotection with 20% piperidine in DMF.
  • Purification : Reverse-phase HPLC (C18 column) with gradient elution (0.1% TFA in acetonitrile/water) to achieve ≥95% purity .
    • Critical Considerations : Monitor reaction efficiency via MALDI-TOF MS after each coupling step.

Q. Which analytical techniques are most effective for characterizing the compound’s physicochemical properties?

  • Methodological Answer :

  • Structural Elucidation : High-resolution NMR (¹H, ¹³C, 2D-COSY) to confirm backbone connectivity and acyl group positioning.
  • Mass Analysis : ESI-MS or Q-TOF-MS for exact molecular weight verification (e.g., calculated 610.66 Da vs. observed) .
  • Solubility/Stability : Dynamic light scattering (DLS) to assess aggregation in PBS (pH 7.4) and accelerated stability studies at 4°C, 25°C, and 40°C .

Q. How should researchers design in vitro assays to evaluate the compound’s receptor-binding activity?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known affinity for acylated lysine derivatives (e.g., G-protein-coupled receptors or enzyme active sites).
  • Assay Conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) with immobilized targets. Include negative controls (e.g., unmodified lysine) and competitive inhibitors .
  • Dose-Response : Test concentrations from 1 nM to 100 µM to determine IC50/EC50 values .

Advanced Research Questions

Q. How can structural modifications (e.g., N6-(1-oxooctyl)) influence the compound’s pharmacokinetics and tissue distribution?

  • Methodological Answer :

  • LogP Analysis : Compare octanol-water partition coefficients of the modified vs. unmodified lysine to predict membrane permeability.
  • In Vivo Profiling : Radiolabel the compound (e.g., ¹⁴C) and track biodistribution in rodent models via scintillation counting or PET imaging .
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS .

Q. What strategies resolve contradictions in reported bioactivity data for acylated lysine derivatives?

  • Methodological Answer :

  • Source Validation : Cross-check purity (>95% via HPLC) and batch-to-batch consistency using QC protocols .

  • Structural Analogs : Compare bioactivity across analogs (Table 1) to isolate functional groups responsible for variability .

  • Assay Harmonization : Standardize protocols (e.g., ATP levels in cell viability assays) to minimize inter-lab variability .

    Table 1 : Bioactivity of Structurally Similar Peptides

    Compound NameKey ModificationReported ActivityReference
    N-Succinyl-L-alanyl-L-prolyl-...Succinyl groupEnhanced solubility
    N-Acetyl-L-alanyl-L-prolyl-...AcetylationImproved protease stability

Q. How can computational modeling predict the compound’s interaction with target proteins?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., 5-HT receptors). Validate with MD simulations (100 ns) to assess binding energy (ΔG) and hydrogen-bond networks .
  • Pharmacophore Mapping : Identify critical residues (e.g., tryptophan’s indole ring for π-π stacking) using LigandScout .

Q. What advanced techniques quantify the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor degradation products via UPLC-QDa .
  • Oxidative Stability : Treat with 0.3% H2O2 and analyze by NMR for oxidation at tryptophan or proline residues .

Data Contradiction Analysis

Q. Why do studies report conflicting effects of acylated lysine derivatives on enzyme inhibition?

  • Methodological Answer :

  • Dose Dependency : High concentrations (e.g., >50 µM) may induce off-target effects. Re-test at physiologically relevant doses (1–10 µM) .
  • Enzyme Isoforms : Differences in isoform specificity (e.g., COX-1 vs. COX-2) can explain variability. Perform isoform-selective assays .

Key Takeaways for Researchers

  • Synthesis : Prioritize SPPS with rigorous QC for reproducibility.
  • Characterization : Combine NMR, MS, and computational tools for structural validation.
  • Bioactivity : Contextualize findings using analogs and standardized assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)-
Reactant of Route 2
Reactant of Route 2
L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。